

# Sulofenur (LY186641): A Technical Overview of its Chemical Properties, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Sulofenur** (LY186641) is a diarylsulfonylurea compound that has been investigated for its potential as an antineoplastic agent. This document provides a comprehensive technical guide on the chemical properties, structure, and known biological activities of **Sulofenur**. It includes a summary of its physicochemical properties, a detailed synthesis protocol, and an overview of its proposed mechanism of action. The information is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, medicinal chemistry, and drug development.

# **Chemical Properties and Structure**

**Sulofenur**, with the IUPAC name N-([(4-chlorophenyl)amino]carbonyl)-2,3-dihydro-1H-indene-5-sulfonamide, is a synthetic diarylsulfonylurea. Its chemical structure is characterized by a central urea linkage flanked by a 4-chlorophenyl group and a 2,3-dihydro-1H-indene-5-sulfonamide moiety.

# **Physicochemical Properties**

A summary of the key physicochemical properties of **Sulofenur** is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the



development of analytical methods.

Property	Value	Source
Molecular Formula	C16H15CIN2O3S	PubChem
Molecular Weight	350.82 g/mol	PubChem
Melting Point	169-172 °C	[1]
XLogP3	3.5	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	3	PubChem
Topological Polar Surface Area	96.9 Ų	PubChem
CAS Number	110311-27-8	PubChem
SMILES	C1C(C=C(C2=C1)S(=O) (=O)NC(=O)NC3=CC=C(C=C3 )Cl)=C2	PubChem

# **Synthesis of Sulofenur (LY186641)**

The synthesis of **Sulofenur** can be achieved through the reaction of 2,3-dihydro-1H-indene-5-sulfonamide with 4-chlorophenyl isocyanate. A detailed experimental protocol is provided below.

# **Experimental Protocol: Synthesis of Sulofenur**

#### Materials:

- 2,3-dihydro-1H-indene-5-sulfonamide
- 4-chlorophenyl isocyanate
- Acetone



- 1N Sodium Hydroxide (NaOH) solution
- 1N Hydrochloric Acid (HCl) solution
- Water

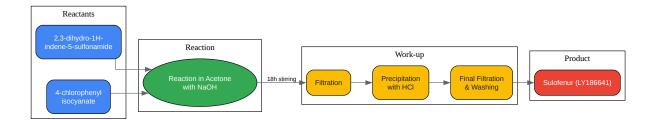
#### Procedure:

- Dissolve 93.2 g of 2,3-dihydro-1H-indene-5-sulfonamide in 300 ml of acetone.
- To this solution, add 490 ml of a 1N sodium hydroxide solution.
- In a separate flask, prepare a solution of 79.36 g of 4-chlorophenyl isocyanate in 250 ml of acetone.
- Add the 4-chlorophenyl isocyanate solution to the reaction mixture with stirring.
- Continue stirring the reaction mixture at room temperature for 18 hours.
- After 18 hours, filter the reaction mixture.
- To the filtrate, add 490 ml of 1N hydrochloric acid, which will result in the formation of a fine white precipitate.
- Add one liter of water to the mixture.
- Collect the solid precipitate by filtration to yield 144.86 g of **Sulofenur**.[1]

# **Synthesis Workflow**

The following diagram illustrates the workflow for the synthesis of **Sulofenur**.





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Synthesis workflow for **Sulofenur** (LY186641).

# **Biological Activity and Mechanism of Action**

**Sulofenur** has demonstrated antineoplastic activity in preclinical and clinical studies.[2][3] While its precise mechanism of action is not fully elucidated, it is known to be a diarylsulfonylurea with cytotoxic effects against various cancer cell lines.

## **Proposed Mechanism of Action**

The antitumor action of **Sulofenur** is not fully understood.[4] Some evidence suggests that its mechanism may involve the uncoupling of mitochondria.[4] This would disrupt cellular energy metabolism, leading to cytotoxicity. However, further research is required to confirm this hypothesis and to identify specific molecular targets.

The metabolism of **Sulofenur** has been linked to its toxicity profile. It can be metabolized to p-chloroaniline, which is associated with methemoglobinemia, a dose-limiting toxicity observed in clinical trials.

# **Cytotoxicity Assessment**

The cytotoxic effects of **Sulofenur** and its analogs are often evaluated using the sulforhodamine B (SRB) assay. This assay provides a quantitative measure of cell density,



which is an indicator of cell viability.

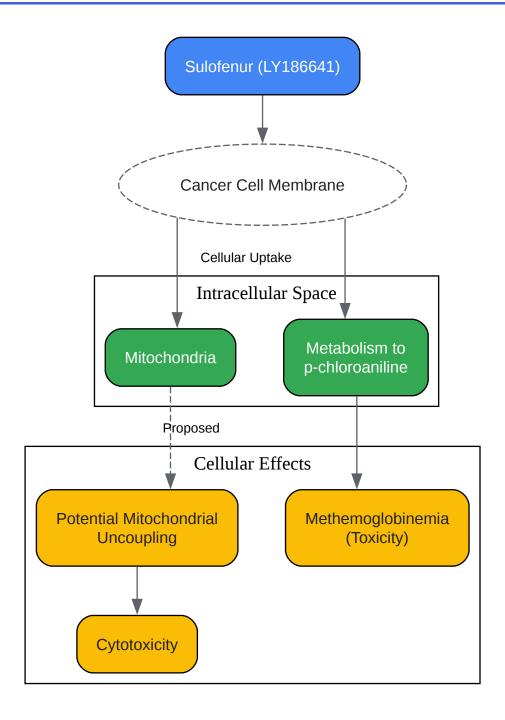
Experimental Protocol: Sulforhodamine B (SRB) Assay

- Cell Plating: Seed cancer cells in 96-well microtiter plates at an appropriate density and allow them to adhere overnight.
- Drug Treatment: Treat the cells with a range of concentrations of **Sulofenur** and incubate for a specified period (e.g., 48-72 hours).
- Cell Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
- Staining: Wash the fixed cells with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
- Wash and Solubilize: Remove the unbound SRB by washing with 1% acetic acid and allow the plates to air dry. Solubilize the protein-bound dye with 10 mM Tris base solution.
- Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader. The absorbance is proportional to the cell number.

# Conceptual Workflow of Sulofenur's Biological Effect

The following diagram provides a high-level conceptual workflow of **Sulofenur**'s interaction with cancer cells, based on the current understanding of its biological activity.





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Conceptual workflow of **Sulofenur**'s biological activity.

# Conclusion

**Sulofenur** (LY186641) is a diarylsulfonylurea with demonstrated antineoplastic properties. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, a reproducible synthesis protocol, and the current understanding of its biological



mechanism of action. While the precise molecular targets and signaling pathways of **Sulofenur** remain an area for further investigation, the information presented here serves as a foundational resource for ongoing and future research in the development of novel anticancer therapeutics.

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